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Compound of Interest

Compound Name:
6-bromo-4-chloro-2,3-dihydro-1H-

inden-1-one

Cat. No.: B1444157 Get Quote

For researchers, medicinal chemists, and professionals in drug development, the selection of

building blocks is a critical decision that dictates the efficiency of synthetic routes and the

ultimate biological activity of target molecules. Among the myriad of scaffolds available,

halogenated 1-indanones have emerged as versatile intermediates, prized for their utility in

constructing complex molecular architectures and their prevalence in pharmacologically active

compounds.[1][2][3]

This guide provides an in-depth technical comparison of 6-bromo-4-chloro-1-indanone with

other key halogenated indanones. We will delve into their synthesis, spectral properties, and

comparative reactivity, supported by experimental data and detailed protocols to inform your

selection process and accelerate your research endeavors.

The Strategic Importance of Halogenated Indanones
The 1-indanone core is a privileged structure in medicinal chemistry, forming the backbone of

numerous bioactive compounds with applications ranging from neuroprotective agents to

anticancer and anti-inflammatory drugs.[1][3][4] The introduction of halogen atoms onto the

indanone scaffold provides several strategic advantages:

Modulation of Physicochemical Properties: Halogens, through their varying electronegativity

and size, can significantly alter a molecule's lipophilicity, polarity, and metabolic stability,

which in turn affects its bioavailability and pharmacokinetic profile.
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Vectors for Further Functionalization: The carbon-halogen bond serves as a versatile handle

for a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig,

Sonogashira), enabling the introduction of diverse substituents and the construction of

complex molecular libraries.

Enhanced Biological Activity: Halogen bonding and other specific interactions can lead to

improved binding affinity with biological targets, enhancing the potency of drug candidates.

This guide will focus on a comparative analysis of 6-bromo-4-chloro-1-indanone against other

di- and mono-halogenated analogs, providing a framework for understanding how the position

and nature of the halogen substituents influence the molecule's synthetic utility and potential

biological applications.

Synthesis of Halogenated Indanones: A Mechanistic
Perspective
The most prevalent and robust method for the synthesis of 1-indanones is the intramolecular

Friedel-Crafts cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides.[5] This

electrophilic aromatic substitution reaction is typically mediated by a strong Lewis acid, such as

aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA) or methanesulfonic

acid (MSA).

The choice of cyclization precursor and reaction conditions is critical for achieving high yields

and regioselectivity, especially with polysubstituted aromatic rings. The electronic nature of the

substituents on the aromatic ring significantly influences the ease of cyclization; electron-

donating groups facilitate the reaction, while electron-withdrawing groups can hinder it.

Proposed Synthesis of 6-Bromo-4-chloro-1-indanone
While a specific detailed protocol for 6-bromo-4-chloro-1-indanone is not readily available in the

public literature, a scientifically sound synthetic route can be proposed based on established

methodologies. The logical precursor is 3-(4-bromo-2-chlorophenyl)propanoic acid.

Proposed synthetic pathway for 6-bromo-4-chloro-1-indanone.

Experimental Protocol: Proposed Synthesis of 6-bromo-4-chloro-1-indanone
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Materials:

3-(4-bromo-2-chlorophenyl)propanoic acid

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Hexanes

Ethyl acetate

Procedure:

Acyl Chloride Formation: To a solution of 3-(4-bromo-2-chlorophenyl)propanoic acid (1.0 eq)

in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C. Allow

the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

The solvent and excess reagent are removed under reduced pressure to yield the crude 3-

(4-bromo-2-chlorophenyl)propanoyl chloride, which is used in the next step without further

purification.

Intramolecular Friedel-Crafts Cyclization: A suspension of anhydrous AlCl₃ (1.2 eq) in

anhydrous DCM is cooled to 0 °C. A solution of the crude acyl chloride from the previous

step in anhydrous DCM is added dropwise, maintaining the temperature below 5 °C. The

reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

Work-up and Purification: The reaction is quenched by pouring it slowly onto crushed ice and

1 M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The
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combined organic layers are washed with water, saturated sodium bicarbonate solution, and

brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure,

and the crude product is purified by column chromatography on silica gel (eluting with a

gradient of hexanes/ethyl acetate) to afford 6-bromo-4-chloro-1-indanone.

Comparative Analysis of Halogenated Indanones
To provide a clear comparison, we will examine 6-bromo-4-chloro-1-indanone alongside three

other relevant halogenated indanones: 5-bromo-1-indanone, 4-chloro-1-indanone, and 4,6-

dichloro-1-indanone.

Compound Structure Molecular Weight CAS Number

6-Bromo-4-chloro-1-

indanone
245.50 1260017-17-1[2]

5-Bromo-1-indanone 211.06 34598-49-7[6]

4-Chloro-1-indanone 166.60 15115-59-0

4,6-Dichloro-1-

indanone
201.05 41729-30-0

Spectral Data Comparison
While experimental spectral data for 6-bromo-4-chloro-1-indanone is not widely published, we

can predict its characteristic signals based on the analysis of related compounds.
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Compound
¹H NMR (δ ppm,
CDCl₃)

¹³C NMR (δ ppm,
CDCl₃)

IR (cm⁻¹)

6-Bromo-4-chloro-1-

indanone

Predicted: ~7.6 (d,

1H), ~7.5 (d, 1H), ~3.2

(t, 2H), ~2.7 (t, 2H)

Predicted: ~200

(C=O), aromatic

signals, ~36 (CH₂),

~26 (CH₂)

Predicted: ~1710

(C=O), aromatic C-H,

C-Cl, C-Br

5-Bromo-1-indanone

7.62 (d, 1H), 7.55 (dd,

1H), 7.38 (s, 1H), 3.12

(t, 2H), 2.70 (t, 2H)

205.8, 155.1, 137.9,

131.2, 129.3, 126.9,

124.0, 36.5, 25.9

1705 (C=O), 1590,

1470

4-Chloro-1-indanone

7.68 (d, 1H), 7.45 (t,

1H), 7.25 (d, 1H), 3.15

(t, 2H), 2.75 (t, 2H)

206.2, 153.0, 139.4,

134.5, 129.3, 122.4,

36.4, 25.3[7]

1707 (C=O), 1598,

1428[7]

4,6-Dichloro-1-

indanone

7.59 (s, 1H), 7.31 (s,

1H), 3.18 (t, 2H), 2.78

(t, 2H)

204.3, 153.2, 140.1,

137.2, 130.1, 128.9,

123.1, 36.2, 25.1

1715 (C=O), 1595,

1420

Note: Predicted values for 6-bromo-4-chloro-1-indanone are based on additive principles and

comparison with similar structures. Actual experimental data should be obtained for

confirmation.

Performance in Synthetic Applications: A Reactivity
Comparison
The utility of these halogenated indanones as synthetic intermediates is largely defined by the

reactivity of their carbon-halogen bonds in cross-coupling reactions. The general order of

reactivity for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl > F. This trend is

primarily governed by the bond dissociation energies of the carbon-halogen bond, with the

weaker C-Br bond being more readily cleaved in the oxidative addition step.

Workflow for comparing reactivity in Suzuki-Miyaura coupling.

6-Bromo-4-chloro-1-indanone presents an interesting case for chemoselectivity. The C-Br bond

at the 6-position is expected to be significantly more reactive than the C-Cl bond at the 4-

position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for
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sequential functionalization, where a substituent can be selectively introduced at the 6-position

while leaving the 4-position available for a subsequent transformation under more forcing

conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling:

Substrate Relative Reactivity Expected Outcome

6-Bromo-4-chloro-1-indanone C-Br >> C-Cl

Selective coupling at the 6-

position under standard

conditions.

5-Bromo-1-indanone High
Readily undergoes coupling at

the 5-position.

4-Chloro-1-indanone Moderate

Requires more active catalysts

and/or harsher conditions for

coupling.

4,6-Dichloro-1-indanone Low

Both C-Cl bonds are less

reactive; selective coupling

would be challenging.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Materials:

Halogenated indanone (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos for chloro-

substrates

Potassium carbonate (K₂CO₃, 2.0 eq)

Toluene/Water (4:1)
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Procedure:

To a reaction vessel, add the halogenated indanone, arylboronic acid, Pd(OAc)₂, ligand, and

K₂CO₃.

Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen)

three times.

Add the degassed toluene/water solvent mixture.

Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

Biological Activity: Structure-Activity Relationship
Insights
While specific biological data for 6-bromo-4-chloro-1-indanone is scarce, studies on related

halogenated 2-benzylidene-1-indanone derivatives have shown that the position and nature of

the halogen on the indanone ring can significantly impact their anti-inflammatory activity. For

instance, the presence of electron-withdrawing groups like halogens on the indanone moiety

has been shown to be important for the inhibition of reactive oxygen species (ROS) production.

[1]

The differential reactivity of the C-Br and C-Cl bonds in 6-bromo-4-chloro-1-indanone makes it

an excellent scaffold for generating a library of compounds for structure-activity relationship

(SAR) studies. Selective functionalization at the 6-position followed by modification at the 4-

position would allow for a systematic exploration of the chemical space around the indanone

core.
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Conclusion
6-bromo-4-chloro-1-indanone stands out as a highly valuable and versatile building block for

several reasons:

Dual Halogenation: It offers two distinct points for functionalization.

Chemoselectivity: The differential reactivity of the C-Br and C-Cl bonds allows for controlled,

sequential modifications.

Scaffold for Drug Discovery: It provides a rigid core that can be elaborated to explore

structure-activity relationships for various biological targets.

In comparison to its mono-halogenated and di-chloro counterparts, 6-bromo-4-chloro-1-

indanone offers a superior strategic advantage for the synthesis of complex molecules due to

its inherent chemoselectivity. While the synthesis of this specific di-halogenated indanone may

require careful optimization, its potential for streamlined and divergent synthesis of novel

compounds makes it a compelling choice for researchers at the forefront of organic synthesis

and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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